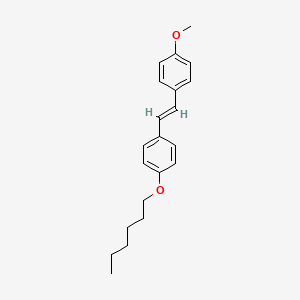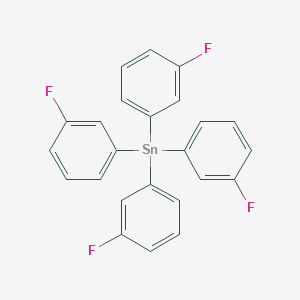
2-Chlorobuta-1,3-diene;methyl 2-methylprop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Chlorobuta-1,3-diene; methyl 2-methylprop-2-enoate; styrene” is a combination of three distinct chemical entities, each with its own unique properties and applications.
2-Chlorobuta-1,3-diene:
Methyl 2-methylprop-2-enoate:
Styrene: is an organic compound used as a monomer in the production of polystyrene, a widely used plastic.
Preparation Methods
2-Chlorobuta-1,3-diene
Synthetic Routes: It is typically synthesized by the dehydrochlorination of 3,4-dichlorobut-1-ene using sodium butylate in n-butanol.
Industrial Production: The industrial production involves the reaction of vinyl acetylene with hydrogen chloride.
Methyl 2-methylprop-2-enoate
Synthetic Routes: It is produced by the esterification of methacrylic acid with methanol.
Industrial Production: The industrial method involves the carboalkoxylation of ethylene to produce methyl propionate, followed by reaction with formaldehyde over a fixed bed of catalyst.
Styrene
Synthetic Routes: Styrene is produced by the dehydrogenation of ethylbenzene.
Industrial Production: The industrial process involves the catalytic dehydrogenation of ethylbenzene in the presence of steam.
Chemical Reactions Analysis
2-Chlorobuta-1,3-diene
Types of Reactions: It undergoes polymerization to form polychloroprene.
Common Reagents and Conditions: Polymerization is typically initiated using free radicals.
Major Products: The major product is polychloroprene, used in the manufacture of synthetic rubber.
Methyl 2-methylprop-2-enoate
Types of Reactions: It undergoes polymerization to form poly(methyl methacrylate) (PMMA).
Common Reagents and Conditions: Polymerization is initiated using free radicals or anionic initiators.
Major Products: The major product is PMMA, used in various applications such as acrylic glass.
Styrene
Types of Reactions: It undergoes polymerization to form polystyrene.
Common Reagents and Conditions: Polymerization is initiated using free radicals.
Major Products: The major product is polystyrene, used in packaging and insulation.
Scientific Research Applications
2-Chlorobuta-1,3-diene
Chemistry: Used as a monomer in the production of neoprene.
Biology: Limited biological applications due to its toxicity.
Medicine: Not commonly used in medicine.
Industry: Widely used in the rubber industry for the production of neoprene.
Methyl 2-methylprop-2-enoate
Chemistry: Used as a monomer in the production of PMMA.
Biology: Used in the production of bone cement.
Medicine: Used in medical devices and dental applications.
Industry: Used in the production of acrylic glass and coatings.
Styrene
Mechanism of Action
2-Chlorobuta-1,3-diene
Mechanism: Polymerizes to form polychloroprene through free radical initiation.
Molecular Targets and Pathways: Involves the formation of free radicals and subsequent polymerization.
Methyl 2-methylprop-2-enoate
Mechanism: Polymerizes to form PMMA through free radical or anionic initiation.
Molecular Targets and Pathways: Involves the formation of free radicals or anions and subsequent polymerization.
Styrene
Comparison with Similar Compounds
2-Chlorobuta-1,3-diene
Similar Compounds: Butadiene, isoprene.
Uniqueness: Contains a chlorine atom, making it suitable for the production of neoprene.
Methyl 2-methylprop-2-enoate
Similar Compounds: Ethyl methacrylate, butyl methacrylate.
Uniqueness: Used in the production of PMMA, which has unique optical properties.
Styrene
Similar Compounds: Vinyl chloride, acrylonitrile.
Uniqueness: Used in the production of polystyrene, which is widely used in packaging.
Properties
CAS No. |
36899-82-8 |
|---|---|
Molecular Formula |
C17H21ClO2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-chlorobuta-1,3-diene;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H5Cl/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4(2)5/h2-7H,1H2;1H2,2-3H3;3H,1-2H2 |
InChI Key |
WBKVPYBQVKJYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=C)Cl |
Related CAS |
36899-82-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


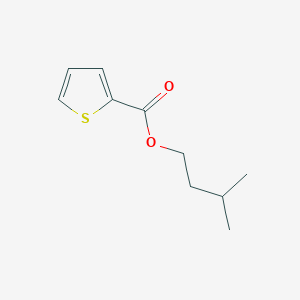
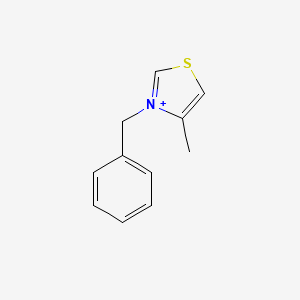
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
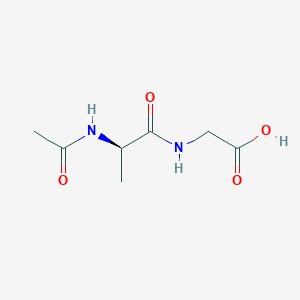
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
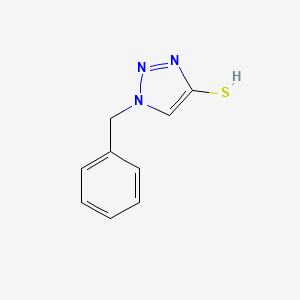
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
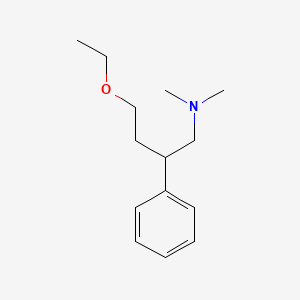

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
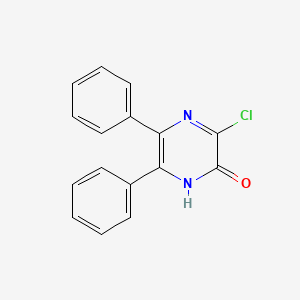
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)
